

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropoxyphenol

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Compound of Interest

Compound Name: 2-Isopropoxyphenol

Cat. No.: B044703

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Introduction

2-Isopropoxyphenol, a significant metabolite of the carbamate insecticide propoxur, is a molecule of interest in toxicological and environmental studies.^{[1][2][3]} Understanding its physicochemical properties is paramount for predicting its environmental fate, biological interactions, and for the development of analytical methods for its detection. This guide provides a comprehensive overview of the core physicochemical characteristics of **2-isopropoxyphenol**, detailed experimental methodologies for their determination, and a visualization of its metabolic origin.

Physicochemical Data Summary

The quantitative physicochemical properties of **2-isopropoxyphenol** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₂	[4][5]
Molecular Weight	152.19 g/mol	[4][5]
Physical State	Clear light yellow to light red-brown liquid; also reported as a solid.	[3][4][6]
Boiling Point	100-102 °C at 11 mmHg	[3][6]
Density	1.03 g/mL at 25 °C	[6]
Refractive Index (n _D ²⁰)	1.514	[6]

Note on Physical State: While several sources describe **2-isopropoxyphenol** as a liquid at room temperature, it is also listed as a solid in some databases.[3][4][6] This discrepancy may be due to the presence of impurities or different polymorphic forms. An experimental melting point could not be definitively sourced.

Table 2: Chemical and Solubility Properties

Property	Value	Source
IUPAC Name	2-isopropoxyphenol	
CAS Number	4812-20-8	[3][7]
pKa (Predicted)	9.99 ± 0.35	[3]
LogP (Octanol-Water Partition Coefficient)	2.09	[4]
Water Solubility	Soluble	[3][7]
Solubility in Organic Solvents	Slightly soluble in chloroform and methanol.	[3]
Flash Point	88 °C (190.4 °F) - closed cup	[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **2-isopropoxyphenol** are not widely published. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), are applicable.

Determination of Boiling Point (OECD Guideline 103)

This method involves distilling the substance to determine its boiling temperature. For a substance like **2-isopropoxyphenol**, which has a boiling point above 100 °C at reduced pressure, a vacuum distillation apparatus would be employed. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, corrected to standard atmospheric pressure.

Determination of Density (OECD Guideline 109)

The density of liquid **2-isopropoxyphenol** can be determined using a pycnometer, hydrometer, or an oscillating densitometer. The method involves measuring the mass of a known volume of the substance at a specified temperature (e.g., 25 °C) and calculating the density.

Determination of Water Solubility (ASTM E1148)

The flask method is a common procedure for determining the water solubility of organic compounds. A saturated solution of **2-isopropoxyphenol** in water is prepared by shaking an excess of the compound with water at a constant temperature until equilibrium is reached. The concentration of **2-isopropoxyphenol** in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)

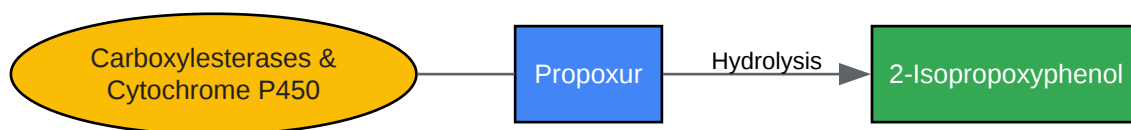
The shake-flask method is a widely used technique to determine the LogP value. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of **2-isopropoxyphenol** is then added to this two-phase system, and the mixture is shaken until equilibrium is achieved. The concentration of **2-isopropoxyphenol** in both the n-octanol and water phases is measured, and the partition coefficient is calculated as the ratio of the concentrations.

Determination of pKa

The pKa of a phenolic compound like **2-isopropoxyphenol** can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the phenol has been neutralized. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance as a function of pH.

Metabolic Pathway of Propoxur to 2-Isopropoxyphenol

2-Isopropoxyphenol is a primary metabolite of the insecticide propoxur. The metabolic transformation primarily occurs in the liver and involves hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carboxylesterases and the cytochrome P450 enzyme system.^[1]

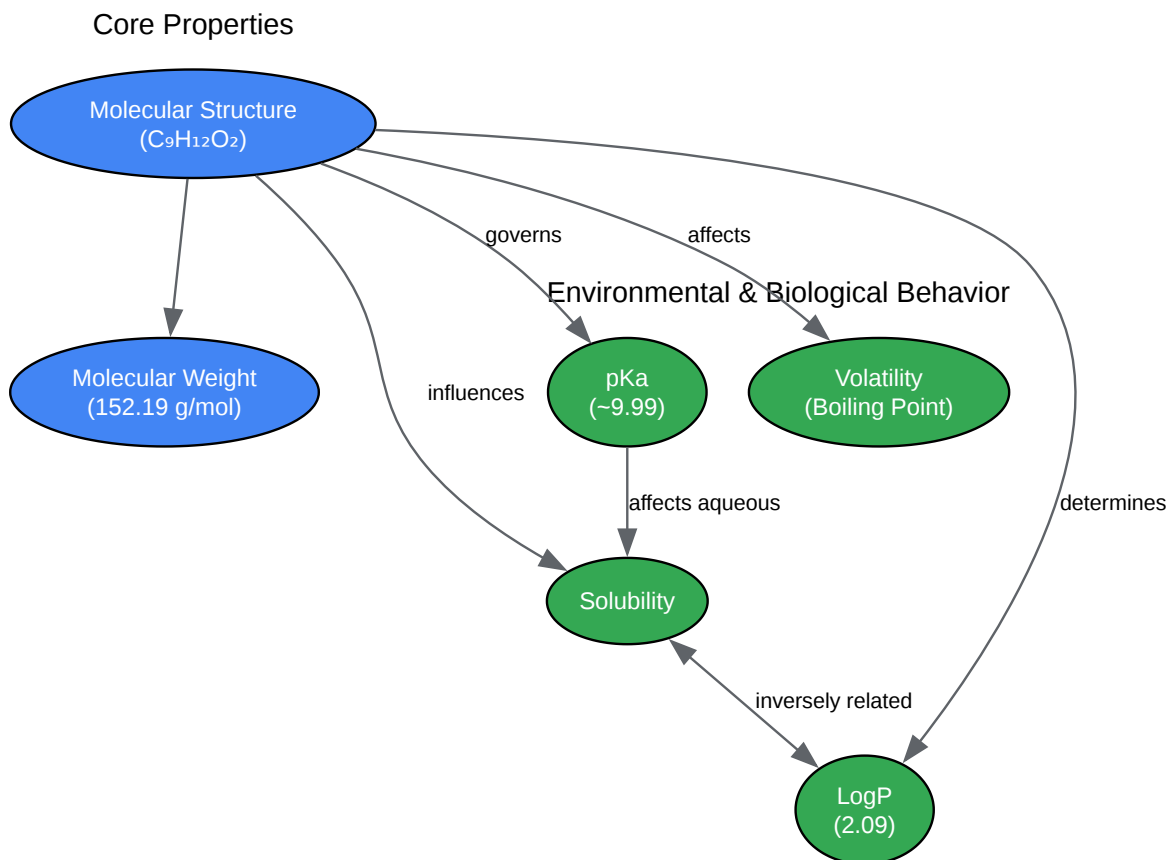


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Metabolic conversion of Propoxur to **2-Isopropoxyphenol**.

Logical Relationships of Physicochemical Properties

The physicochemical properties of **2-isopropoxyphenol** are interconnected and influence its behavior in various systems.



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Interrelationships of **2-Isopropoxyphenol**'s properties.

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